![molecular formula C17H26N4O2S B2646668 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione CAS No. 306733-10-8](/img/structure/B2646668.png)
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione, also known as Bucladesine or dibutyryl cyclic AMP (dbcAMP), is a cyclic AMP analog that has been widely used in scientific research for its ability to activate protein kinase A (PKA) and induce cellular responses.
Mécanisme D'action
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione acts as a cyclic AMP analog and activates PKA by binding to the regulatory subunit of PKA, leading to the dissociation of the catalytic subunit. The activated PKA then phosphorylates downstream targets, leading to cellular responses. 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has also been shown to activate exchange protein directly activated by cyclic AMP (Epac), which is involved in various cellular processes, including cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has been shown to induce various biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to induce LTP in the hippocampus, which is related to learning and memory. In T-cells, 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has been shown to stimulate cytokine production and T-cell proliferation. In cancer cells, it has been shown to induce differentiation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily dissolved in cell culture media. It has been widely used and has a well-established synthesis method. However, 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. It is also important to note that 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione is a cyclic AMP analog and may not fully mimic the physiological effects of endogenous cyclic AMP.
Orientations Futures
There are several future directions for 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione research. One direction is to investigate the role of 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione in neuronal plasticity and its potential therapeutic applications for neurological disorders. Another direction is to explore the role of 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione in immune responses and its potential applications for immunotherapy. Additionally, 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione can be used as a tool to study PKA and Epac signaling pathways and their downstream targets. Finally, the development of novel 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione analogs with improved potency and selectivity could lead to new therapeutic applications.
Méthodes De Synthèse
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione can be synthesized by reacting cyclic AMP with butyric anhydride in the presence of pyridine. The resulting product is then purified by column chromatography to obtain pure 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione. This synthesis method has been widely used and is considered to be efficient and reliable.
Applications De Recherche Scientifique
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has been used in various scientific research fields, including neuroscience, immunology, and cancer research. It has been shown to induce long-term potentiation (LTP) in the hippocampus, which is related to learning and memory. In immunology, 7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione has been used to stimulate T-cell proliferation and cytokine production. In cancer research, it has been used to induce differentiation and apoptosis in cancer cells.
Propriétés
IUPAC Name |
7-[(E)-but-2-enyl]-8-heptylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-4-6-8-9-10-12-24-17-18-14-13(21(17)11-7-5-2)15(22)19-16(23)20(14)3/h5,7H,4,6,8-12H2,1-3H3,(H,19,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNZBHBEVYSEU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

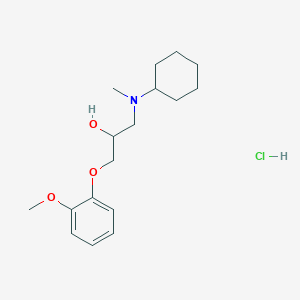
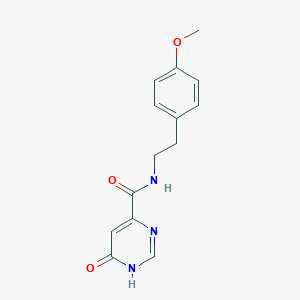

![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)
![N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2646592.png)

![4-benzyl-2-(3-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2646594.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide](/img/structure/B2646598.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2646599.png)
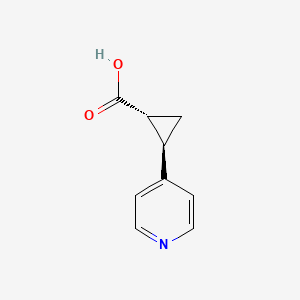
![Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2646601.png)
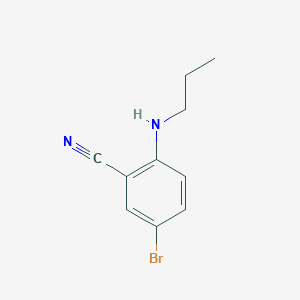
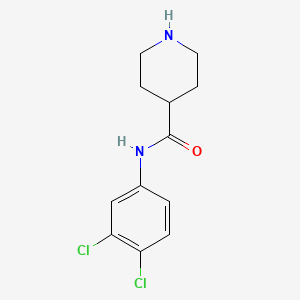
![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)